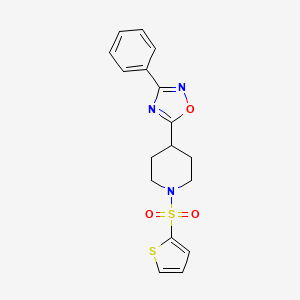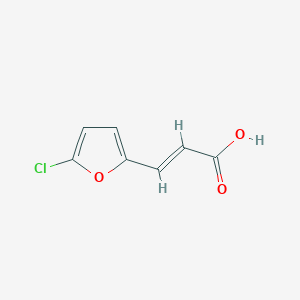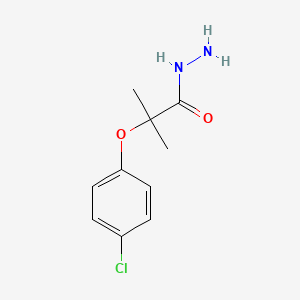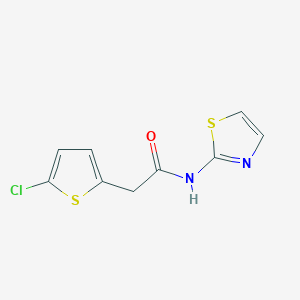![molecular formula C26H20ClN3O3 B2563180 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902514-88-9](/img/structure/B2563180.png)
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Quinoline derivatives have been synthesized and evaluated for their potential in vitro antibacterial and antifungal activities. These compounds, including various pyrazolo[4,3-c]quinoline derivatives, have shown efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans. This suggests that the compound could have applications in developing new antimicrobial agents, given its structural relation to these active molecules (Idrees et al., 2020).
Anticancer Research
The study of quinoxaline derivatives, including those with pyrazoloquinoline structures, has shown promising results in anticancer research. These compounds have been synthesized and assessed for their antiproliferative activities against various human cancer cell lines, indicating their potential use as chemotherapeutic agents. The specific structural features of these compounds, such as the pyrazoloquinoline core, contribute to their interaction with cancer cells, suggesting a potential research avenue for the compound (Reis et al., 2011).
Corrosion Inhibition
Quinoline derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Studies involving computational and electrochemical analyses of these compounds reveal their effectiveness in protecting mild steel against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The research indicates that quinoline derivatives can form protective layers on metal surfaces, reducing the rate of corrosion (Saraswat & Yadav, 2020).
Molecular Imaging and Environmental Monitoring
Certain quinoline derivatives have been developed as sensors for metal ions, demonstrating high selectivity and sensitivity. These sensors can be used for intracellular imaging to monitor specific ions within live cells, offering tools for biological research and medical diagnostics. Furthermore, their application extends to environmental monitoring, where they can detect metal ions in water and soil samples, indicating pollution levels and potential health hazards (Subashini et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline, also known as GNF-Pf-120, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum . This target plays a crucial role in the resistance to antimalarial compounds that have a mitochondrial mechanism of action .
Mode of Action
The interaction of GNF-Pf-120 with its target, pfmfr3, results in decreased sensitivity to the compound itself and other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-120 may inhibit the function of pfmfr3, thereby affecting the parasite’s resistance to antimalarial drugs .
Biochemical Pathways
The action of GNF-Pf-120 affects the biochemical pathways related to the mitochondrial function of the Plasmodium falciparum parasite . The compound’s interaction with its target, pfmfr3, influences the parasite’s resistance to antimalarial compounds that act on the mitochondria .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, can influence its ADME properties .
Result of Action
The molecular and cellular effects of GNF-Pf-120’s action primarily involve its interaction with the pfmfr3 transporter in Plasmodium falciparum. This interaction leads to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GNF-Pf-120. These factors can include the physiological environment within the Plasmodium falciparum parasite, the presence of other drugs, and the parasite’s genetic makeup . .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHNIAEVHLGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline](/img/structure/B2563097.png)

![ethyl 2-[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563099.png)
![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)







![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2563113.png)
![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)

